The molecule possesses a benzyl group (a benzene ring with a single methylene bridge -CH₂- attached) substituted with two methyl groups at positions 2 and 5 and a bromine atom at position 2. This structure suggests potential for its use as a precursor in organic synthesis due to the reactive nature of the benzylic bromide group.
Given the lack of specific research documented for 2,5-Dimethylbenzyl bromide, here are some speculative applications based on its structure:
2,5-Dimethylbenzyl bromide, also known as 1-(bromomethyl)-3,5-dimethylbenzene, is an organic compound with the molecular formula C₉H₁₁Br. It is characterized by a bromine atom attached to a benzyl group that has two methyl substituents at the 3 and 5 positions. The compound appears as a white to light yellow crystalline solid with a melting point ranging from 36°C to 40°C . Its structure can be represented using the SMILES notation: CC1=CC(CBr)=CC(C)=C1, and it has a CAS number of 27129-86-8 .
Several methods exist for synthesizing 2,5-dimethylbenzyl bromide:
2,5-Dimethylbenzyl bromide finds application in various fields:
Interaction studies involving 2,5-dimethylbenzyl bromide primarily focus on its reactivity with nucleophiles and electrophiles. For example, its interaction with sodium azide leads to the formation of azido derivatives which can be further transformed into amines or other functional groups. Additionally, studies on its interactions with various solvents and catalysts are crucial for optimizing reaction conditions in synthetic applications.
Several compounds exhibit structural similarities to 2,5-dimethylbenzyl bromide. Below is a comparison highlighting their uniqueness:
2,5-Dimethylbenzyl bromide (CAS 50837-53-1) emerged as a structurally significant compound in the mid-20th century, with early synthetic reports appearing in the 1960s. Initial characterizations focused on its reactivity in Friedel-Crafts alkylation and Grignard reactions. The compound gained prominence after Cram and Singer’s 1963 study, which demonstrated its utility in stereochemical investigations of substitution reactions. By the 1990s, advances in radical bromination techniques using reagents like N-bromosuccinimide (NBS) enabled scalable production, facilitating its adoption in polymer and pharmaceutical research.
| Year | Development | Reference |
|---|---|---|
| 1963 | First synthetic characterization | |
| 1999 | Optimization of radical bromination methods | |
| 2017 | Application in cross-coupling reactions |
This benzylic bromide serves as a critical intermediate due to its balanced reactivity profile. The electron-donating methyl groups at the 2- and 5-positions stabilize transition states in nucleophilic substitutions while maintaining sufficient leaving-group ability in the bromomethyl moiety. Its applications span:
The compound’s melting point (9–10°C) and density (1.314 g/cm³) make it suitable for liquid-phase reactions, while its boiling point (233.8°C) allows for easy purification via distillation.
The compound 2,5-dimethylbenzyl bromide follows established International Union of Pure and Applied Chemistry naming conventions for substituted aromatic compounds. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-(bromomethyl)-1,4-dimethylbenzene [1] [2]. This nomenclature reflects the structural arrangement where the bromine atom is attached to a methyl group (forming a bromomethyl substituent) at position 2 of the benzene ring, while methyl groups occupy positions 1 and 4 of the aromatic ring.
The compound is registered under Chemical Abstracts Service number 50837-53-1 [1] [2] [3] [4] and has the European Community number 823-369-7 [2]. Alternative naming systems recognize this compound as 2,5-dimethylbenzyl bromide, which represents the common nomenclature that emphasizes the dimethyl substitution pattern on the benzene ring and the benzyl bromide functional group [1] [2] [3].
The molecular formula is C₉H₁₁Br with a molecular weight of 199.09 grams per mole [1] [2] [3] [4]. The compound's International Chemical Identifier key is DHJPEGRMZQBUMM-UHFFFAOYSA-N [1] [2], and its Simplified Molecular Input Line Entry System representation is Cc1ccc(C)c(CBr)c1 [2], which provides a linear notation describing the connectivity of atoms within the molecule.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 50837-53-1 [1] |
| Molecular Formula | C₉H₁₁Br [1] |
| Molecular Weight (g/mol) | 199.09 [1] |
| International Union of Pure and Applied Chemistry Name | 2-(bromomethyl)-1,4-dimethylbenzene [1] |
| Common Name | 2,5-Dimethylbenzyl bromide [1] |
| European Community Number | 823-369-7 [2] |
| International Chemical Identifier Key | DHJPEGRMZQBUMM-UHFFFAOYSA-N [1] |
| Simplified Molecular Input Line Entry System | Cc1ccc(C)c(CBr)c1 [2] |
The molecular geometry of 2,5-dimethylbenzyl bromide reflects the combination of aromatic and aliphatic structural features. The benzene ring component adopts a planar hexagonal arrangement characteristic of aromatic compounds [5] [6] [7]. Each carbon atom in the benzene ring exhibits sp² hybridization, forming three sigma bonds arranged in a trigonal planar geometry with bond angles of approximately 120 degrees [8]. The aromatic carbon atoms maintain the typical carbon-carbon bond length of approximately 1.4 angstroms, which is intermediate between single and double bonds due to electron delocalization throughout the π-system [6] [7].
The bromomethyl substituent introduces a different geometric arrangement at the benzylic position. The benzylic carbon atom (the carbon directly attached to the benzene ring) adopts sp³ hybridization, creating a tetrahedral geometry with bond angles of approximately 109.5 degrees [9] [10]. This tetrahedral arrangement encompasses the bonds between the benzylic carbon and the bromine atom, two hydrogen atoms, and the aromatic ring.
The predicted density of 2,5-dimethylbenzyl bromide is 1.314 ± 0.06 grams per cubic centimeter [3] [4], while the predicted boiling point is 233.8 ± 9.0 degrees Celsius [3] [4]. The predicted flash point is 100.6 degrees Celsius [4], indicating the compound's volatility characteristics.
The electronic configuration of the molecule involves the delocalized π-electron system of the benzene ring, which contributes to the compound's aromatic stability. The methyl substituents at positions 2 and 5 (or 1 and 4 in the International Union of Pure and Applied Chemistry numbering) act as electron-donating groups through hyperconjugation, slightly increasing the electron density of the aromatic ring [8]. The bromomethyl group serves as an electron-withdrawing substituent due to the electronegativity of the bromine atom, creating a dipole moment within the molecule.
2,5-Dimethylbenzyl bromide represents one of several possible positional isomers within the dimethylbenzyl bromide family. The systematic variation in the positions of the two methyl groups on the benzene ring generates multiple constitutional isomers, each possessing distinct chemical and physical properties [11] [12] [13] [14].
The complete series of dimethylbenzyl bromide positional isomers includes:
| Position | Chemical Abstracts Service Number | International Union of Pure and Applied Chemistry Name |
|---|---|---|
| 2,3-Dimethyl | 81093-21-2 [15] | 1-(bromomethyl)-2,3-dimethylbenzene [15] |
| 2,4-Dimethyl | 78831-87-5 [16] | 1-(bromomethyl)-2,4-dimethylbenzene [16] |
| 2,5-Dimethyl | 50837-53-1 [1] | 2-(bromomethyl)-1,4-dimethylbenzene [1] |
| 2,6-Dimethyl | 83902-02-7 [17] | 2-(bromomethyl)-1,3-dimethylbenzene [17] |
| 3,5-Dimethyl | 27129-86-8 [18] | 1-(bromomethyl)-3,5-dimethylbenzene [18] |
These positional isomers differ in the relative positions of the methyl substituents, following the ortho (adjacent), meta (separated by one carbon), and para (opposite) relationships characteristic of disubstituted benzene compounds [11] [12]. The 2,5-dimethyl substitution pattern corresponds to a para-dimethyl arrangement, which influences both the electronic properties and the steric environment around the bromomethyl group.
From a stereochemical perspective, 2,5-dimethylbenzyl bromide does not contain any chiral centers, as the benzylic carbon is bonded to two hydrogen atoms, making it achiral [19]. The molecule exhibits no optical activity and cannot exist as enantiomeric pairs. The absence of stereoisomerism simplifies the compound's structural analysis and eliminates concerns regarding configurational isomers.
The conformational behavior of 2,5-dimethylbenzyl bromide involves rotation around the bond connecting the benzene ring to the bromomethyl group. This rotation is relatively unrestricted, allowing the molecule to adopt various conformations in solution [20] [21]. The preferred conformations minimize steric interactions between the bromine atom and the methyl substituents on the aromatic ring, particularly the methyl group at position 2 (ortho to the bromomethyl substituent).
The synthesis of 2,5-dimethylbenzyl bromide through bromomethylation of paraxylene derivatives represents one of the most significant and widely employed industrial routes for this important chemical intermediate [1] [2]. This approach involves the direct introduction of bromomethyl groups into aromatic rings bearing methyl substituents, taking advantage of the electron-donating properties of methyl groups to facilitate electrophilic aromatic substitution reactions.
The bromomethylation process typically employs formaldehyde or its polymers in combination with hydrogen bromide in the presence of Lewis acid catalysts [1] [3]. The general mechanism involves the formation of bromomethyl carbocations through the interaction of formaldehyde with hydrogen bromide, followed by electrophilic attack on the activated aromatic ring [2] [4]. The reaction is highly selective when performed under controlled conditions, allowing for the selective introduction of single bromomethyl groups while minimizing polysubstitution [1] [5].
Radical-initiated bromination represents an alternative mechanistic pathway for the synthesis of benzyl bromides from methylated aromatic substrates [7] [8] [9]. This approach involves three distinct phases: initiation, propagation, and termination, following classical free radical reaction kinetics [7] [9] [10].
The initiation step involves the homolytic cleavage of bromine-bromine bonds under the influence of heat, light, or chemical initiators [7] [10]. Ultraviolet irradiation at wavelengths around 400-450 nanometers provides sufficient energy to break the relatively weak bromine-bromine bond, generating two bromine radicals [10] [11]. Alternative initiation methods include the use of peroxide initiators or elevated temperatures sufficient to promote thermal homolysis [12] [13].
During the propagation phase, bromine radicals abstract hydrogen atoms from the benzylic positions of methylated aromatic compounds [7] [8]. The resulting benzylic radicals are stabilized through resonance with the aromatic ring system, making this hydrogen abstraction thermodynamically favorable [8] [11]. The benzylic radicals subsequently react with molecular bromine to form the desired benzyl bromide products while regenerating bromine radicals to continue the chain reaction [7] [11].
The selectivity of radical bromination is governed by the relative stability of the intermediate radicals formed during hydrogen abstraction [7] [14]. Benzylic positions are preferentially brominated due to the resonance stabilization of the resulting radicals, while secondary and tertiary benzylic positions show enhanced reactivity compared to primary positions [14] [15]. Temperature control is critical for maintaining selectivity, as elevated temperatures can lead to multiple bromination events or aromatic ring bromination [16] [17].
The optimization of catalytic pathways for bromomethylation has focused extensively on Lewis acid catalysis, which provides superior control over reaction selectivity and efficiency compared to non-catalyzed processes [16] [18] [19]. Zinc bromide has emerged as the preferred catalyst for many applications due to its high activity, excellent selectivity, and reasonable cost [16] [19] [20].
The mechanism of Lewis acid-catalyzed bromomethylation involves coordination of the catalyst to the carbonyl oxygen of formaldehyde, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by bromide ions [16] [18]. This coordination also serves to stabilize the resulting bromomethyl carbocation intermediate, allowing for controlled transfer to the aromatic substrate [16] [19]. The choice of Lewis acid significantly influences both the reaction rate and the selectivity profile, with zinc bromide providing optimal performance for most aromatic substrates [21] [20].
Catalyst loading optimization studies have demonstrated that zinc bromide loadings of 5-10 mole percent provide optimal performance for most bromomethylation reactions [19] [21]. Lower loadings result in reduced reaction rates and incomplete conversion, while higher loadings can lead to unwanted side reactions and catalyst waste [20]. The catalyst can be supported on solid phases such as silica or montmorillonite to facilitate recovery and reuse, with supported zinc bromide maintaining high activity through multiple reaction cycles [21] [22].
Temperature optimization is crucial for maximizing both yield and selectivity in catalytic bromomethylation [3] [2]. Optimal temperatures typically range from 50-80°C, providing sufficient thermal energy for reaction initiation while preventing thermal decomposition of products or catalyst deactivation [19] [20]. Precise temperature control enables selective mono-bromomethylation, with controlled temperature increases allowing for sequential introduction of additional bromomethyl groups when desired [1] [2].
The formation of Grignard reagents from 2,5-dimethylbenzyl bromide represents an important synthetic transformation that enables access to a wide range of derivatives through subsequent nucleophilic chemistry [23] [24] [25]. The preparation of benzylmagnesium bromide from 2,5-dimethylbenzyl bromide follows established protocols for Grignard reagent formation, involving the insertion of magnesium metal into the carbon-bromine bond under anhydrous conditions [24] [26].
The reaction is typically conducted in ethereal solvents such as diethyl ether or tetrahydrofuran, which serve to stabilize the highly reactive organometallic species through coordination to the magnesium center [24] [27]. Initiation of Grignard formation can be challenging with benzyl bromides due to the potential for competing elimination or coupling reactions [28] [29]. Common activation methods include the addition of small amounts of 1,2-dibromoethane or iodine crystals to expose fresh magnesium surfaces and facilitate electron transfer [30] [31].
The kinetics of Grignard formation from 2,5-dimethylbenzyl bromide are influenced by several factors including solvent choice, temperature, and the physical condition of the magnesium metal [24] [32]. Tetrahydrofuran generally provides faster reaction rates compared to diethyl ether due to its superior coordinating ability and higher solvating power [31] [26]. Reaction temperatures are typically maintained between 25-65°C, with reflux conditions often employed to ensure complete formation [24] [31].
Special considerations apply to the formation of benzyl Grignard reagents due to their tendency toward coupling reactions that can lead to bibenzyl formation [28] [29]. This side reaction is particularly problematic with electron-rich benzyl bromides such as 2,5-dimethylbenzyl bromide, where the benzylic position is activated toward nucleophilic attack [29] [33]. Careful control of reaction conditions, including dilute concentrations and controlled addition of the bromide to the magnesium, helps minimize these unwanted processes [28] [31].
The resulting benzylmagnesium bromide can be employed in a variety of synthetic transformations including additions to carbonyl compounds, reactions with carbon dioxide to form carboxylic acids, and coupling reactions with electrophiles [23] [34] [25]. The versatility of these reactions makes Grignard formation an attractive route for converting 2,5-dimethylbenzyl bromide into more complex molecular structures required for pharmaceutical and materials applications [24] [25].
Industrial-scale production of 2,5-dimethylbenzyl bromide has evolved to emphasize process efficiency, environmental sustainability, and economic optimization [35] [36] [17]. Modern manufacturing approaches integrate continuous flow processing, advanced catalyst systems, and sophisticated process control to achieve high throughput with minimal waste generation [37] [17] [38].
The predominant industrial route employs the reaction of paraxylene with formaldehyde and hydrogen bromide in the presence of zinc bromide catalysts [39] [35]. This process is typically conducted in continuous stirred tank reactors or fixed-bed systems operating at temperatures between 60-85°C and atmospheric pressure [35] [36]. The use of acetic acid as both solvent and co-catalyst provides additional benefits including enhanced selectivity and simplified product recovery [1] [3].
Process intensification strategies have been implemented to improve the overall economics of industrial production [37] [17]. These include the development of microreactor technology for precise control of reaction parameters, integration of real-time analytical monitoring for process optimization, and implementation of heat integration schemes to minimize energy consumption [37] [38]. Advanced distillation and crystallization techniques enable high-purity product recovery with minimal losses [36] [17].
Environmental considerations have driven the development of cleaner production technologies including solvent recycling systems, waste heat recovery, and treatment of gaseous emissions [17] [38]. The implementation of closed-loop processes significantly reduces the environmental footprint of large-scale production while improving overall process economics [37] [17]. Modern facilities typically achieve product purities exceeding 99.5 percent with yields above 95 percent and waste generation below 0.5 kilograms per kilogram of product [36] [17].
Quality control in industrial production relies on sophisticated analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry to ensure consistent product specifications [36] [37]. Process analytical technology enables real-time monitoring and control of critical parameters such as temperature, pressure, composition, and reaction progress, facilitating rapid response to process variations and maintaining optimal operating conditions [37] [17].
Corrosive;Irritant